(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid
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Overview
Description
(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a biphenyl structure with a fluorine atom at the 4-position. It is widely used in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-fluorobiphenyl, is brominated to introduce a bromine atom at the 2-position.
Lithiation: The brominated intermediate undergoes lithiation using n-butyllithium to form a lithiated species.
Borylation: The lithiated intermediate is then treated with a boron-containing reagent, such as trimethyl borate, to introduce the boronic acid group.
Industrial Production Methods
In industrial settings, the production of (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Biphenyls: Formed through nucleophilic substitution of the fluorine atom.
Scientific Research Applications
(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of materials such as polymers and advanced materials.
Mechanism of Action
The primary mechanism of action of (4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid involves its role as a reactant in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process involves the formation of a palladium-boron intermediate, which facilitates the transfer of the aryl group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Chlorophenylboronic acid
Uniqueness
(4-Fluoro-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both a fluorine atom and a boronic acid group on a biphenyl structure. This combination imparts distinct reactivity and properties, making it particularly useful in Suzuki-Miyaura coupling reactions. The fluorine atom enhances the compound’s stability and reactivity, while the boronic acid group facilitates efficient carbon-carbon bond formation.
Properties
Molecular Formula |
C12H10BFO2 |
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Molecular Weight |
216.02 g/mol |
IUPAC Name |
(5-fluoro-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BFO2/c14-10-6-7-11(12(8-10)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
InChI Key |
NOZSCCQDEMMVTQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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